BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Structural Analysis of
Immunoglobulin-Like Bacterial Proteins: PapD,
Intimin, and Invasin

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: FaeH protein

Cat. No.: B1174775

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural features of three well-characterized
bacterial proteins containing immunoglobulin-like (Ig-like) domains: the chaperone protein
PapD, and the adhesins Intimin and Invasin. These proteins play crucial roles in bacterial
pathogenesis, making them attractive targets for novel therapeutic interventions. This
document presents a side-by-side look at their structural data, the experimental methods used
to determine their structures, and a visual representation of their domain organization.

Structural and Functional Overview

Bacterial proteins have evolved to utilize a diverse array of structural motifs to interact with their
environment and host organisms. Among these, the immunoglobulin-like fold, a 3-sandwich
structure composed of 7 to 9 or more antiparallel B-strands, is a versatile scaffold found in a
wide range of proteins with functions in adhesion, invasion, and protein folding.[1][2] This guide

focuses on three key examples:

o PapD: A periplasmic chaperone from uropathogenic Escherichia coli that is essential for the
assembly of P-pili, which mediate attachment to host cells.[3][4] PapD consists of two Ig-like
domains.[3][5]
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 Intimin: An outer membrane adhesin found in enteropathogenic and enterohemorrhagic E.
coli (EPEC and EHEC). It mediates the intimate attachment of the bacteria to intestinal
epithelial cells, a crucial step in the formation of "attaching and effacing" lesions.[6][7] The
extracellular region of Intimin contains multiple Ig-like domains and a C-terminal C-type
lectin-like domain responsible for receptor binding.[6][8]

¢ Invasin: An outer membrane protein from Yersinia pseudotuberculosis that promotes
bacterial entry into host cells by binding to 31 integrins.[9] The extracellular portion of Invasin
is composed of five domains, the first four of which are Ig-like.[9][10]

Comparative Structural Data

The following table summarizes the key quantitative structural features of PapD, Intimin, and
Invasin, providing a clear comparison of their molecular architecture.
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Other Functional

Domains

None

C-terminal C-type
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Structure

Determination Method

X-ray Diffraction[3]

X-ray Diffraction[11]

X-ray Diffraction[12]

Resolution

2.5 A[3]

2.8 A[11]

2.3 A[12]

Experimental Protocols

The structural data presented in this guide were obtained through X-ray crystallography. Below

are detailed methodologies for the expression, purification, and crystallization of each protein,

compiled from the primary research publications.

PapD from Escherichia coli
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1. Protein Expression and Purification: The papD gene was expressed in E. coli. The PapD
protein was purified from the periplasmic fraction of the cells. The purification process involved
ion-exchange chromatography followed by gel filtration to obtain a homogenous protein
sample.[4]

2. Crystallization: Purified PapD protein was crystallized using the hanging drop vapor diffusion
method.

e Protein Concentration: 10 mg/ml in a low ionic strength buffer.
o Reservoir Solution: Polyethylene glycol (PEG) 8000 as the precipitant at pH 6.5.

» Crystallization Conditions: Crystals were grown at 4°C. The final optimized condition that
yielded diffraction-quality crystals was not explicitly detailed in the initial reports but was
based on vapor diffusion against a reservoir containing PEG.

3. X-ray Data Collection and Structure Determination: Diffraction data were collected from a
single crystal. The structure was solved using multiple isomorphous replacement (MIR) and
refined to a resolution of 2.5 A.[3]

Intimin from E. coli O157:H7

1. Protein Expression and Purification: A DNA fragment encoding the C-terminal 188 amino
acids of intimin (Int188), which includes the D2 and D3 domains, was cloned into a pET21a
expression vector. The construct was transformed into E. coli BL21(DE3) cells. Protein
expression was induced with IPTG. The recombinant protein was purified from the cell lysate
using a combination of ion-exchange and size-exclusion chromatography.[2]

2. Crystallization: The purified Int188 protein was crystallized using the hanging-drop vapor-
diffusion method.[2]

e Protein Concentration: 10 mg/ml in 20 mM Tris-HCI pH 8.0, 50 mM NacCl.[2]
e Reservoir Solution: 25% PEG 8000, 0.18 M ammonium sulfate.[2]

o Crystallization Conditions: Drops were prepared by mixing equal volumes of protein and
reservoir solution and equilibrated against the reservoir at 291 K.[2]
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3. X-ray Data Collection and Structure Determination: X-ray diffraction data were collected to
2.8 A resolution. The crystal belonged to the orthorhombic space group C2.[2][11]

Invasin from Yersinia pseudotuberculosis

1. Protein Expression and Purification: A construct encoding the extracellular region of invasin
(residues 490-986) was expressed in E. coli. The protein was purified from the soluble fraction
of the cell lysate using affinity and size-exclusion chromatography.[9][12]

2. Crystallization: Crystals of the invasin extracellular domain were obtained by the hanging
drop vapor diffusion method.[7]

e Protein Concentration: 5-10 mg/ml.[7]
e Reservoir Solution: 20% PEG 4000, 20 mM sodium citrate, 20% isopropanol, pH 5.6.[7]
e Crystallization Conditions: The drops were set up at 22°C.[7]

3. X-ray Data Collection and Structure Determination: Diffraction data were collected at a
synchrotron source to a resolution of 2.3 A. The structure was solved by multiple isomorphous
replacement (MIR).[7][12]

Visualization of Domain Architecture

The following diagrams, generated using Graphviz, illustrate the domain organization of PapD,
Intimin, and Invasin.

Caption: Domain organization of PapD, Intimin, and Invasin.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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